4-Chloro-5-nitropyridine-3-carbonyl chloride
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Overview
Description
4-Chloro-5-nitropyridine-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C6H2Cl2N2O3. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 4-chloropyridine followed by chlorination. One common method includes the reaction of 4-chloropyridine with nitric acid to introduce the nitro group, forming 4-chloro-3-nitropyridine. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Chloro-5-aminopyridine-3-carbonyl chloride.
Scientific Research Applications
4-Chloro-5-nitropyridine-3-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitropyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl chloride group readily reacts with nucleophiles, while the nitro group can participate in redox reactions. These properties make it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Similar in structure but lacks the carbonyl chloride group.
5-Chloro-2-nitropyridine: Differently substituted pyridine with similar reactivity.
4-Nitropyridine-3-carbonyl chloride: Lacks the chlorine substituent on the pyridine ring
Uniqueness
4-Chloro-5-nitropyridine-3-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H2Cl2N2O3 |
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Molecular Weight |
220.99 g/mol |
IUPAC Name |
4-chloro-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H |
InChI Key |
CMXSBNBINRLKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C(=O)Cl |
Origin of Product |
United States |
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